molecular formula C11H16ClN3 B1399207 4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine CAS No. 1316217-26-1

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine

Cat. No. B1399207
M. Wt: 225.72 g/mol
InChI Key: WBTVNMZPILFKRX-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine” is a versatile chemical compound used in diverse scientific research for its unique properties. It’s a pyrimidine derivative, which are known to exhibit a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidine derivatives is an important task of modern organic chemistry . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine” can be represented by the formula: C5H6ClN3. This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine” is 143.574 . More detailed physical and chemical properties might require further experimental analysis.

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • Pyrimidine derivatives, such as 4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine, have been synthesized and analyzed for their chemical structures. Studies have examined the molecular and crystal structures of these compounds to understand their electronic structures and potential applications (Trilleras et al., 2009).
  • Nonlinear Optical Properties :

    • Research into the nonlinear optical (NLO) properties of thiopyrimidine derivatives has been conducted. These studies are significant for their potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).
  • Potential Biological Applications :

    • Some pyrimidine derivatives have shown promising biological activity, including plant growth stimulating effects. This suggests potential agricultural applications for these compounds (Pivazyan et al., 2019).
  • Crystallographic Studies :

    • The crystal structures of pyrimidine derivatives have been extensively studied. These analyses provide insight into the molecular interactions and stability of these compounds, which is crucial for their potential applications in various fields (Zhang et al., 2013).
  • Isostructural Co-Crystal Formation :

    • Research has been conducted on the formation of isostructural co-crystals involving pyrimidine derivatives. This is relevant for understanding the molecular interactions and designing new materials with specific properties (Ebenezer et al., 2011).
  • Drug Development and Interaction with DNA :

    • Studies have explored the interaction of pyrimidine derivatives with DNA, which is crucial for understanding their potential as drug candidates. These investigations are important for developing new pharmaceuticals and therapeutic agents (Grivsky et al., 1980).

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-7-10(12)14-11(13-8)9-5-3-4-6-15(9)2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVNMZPILFKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCCN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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